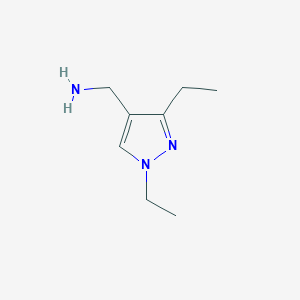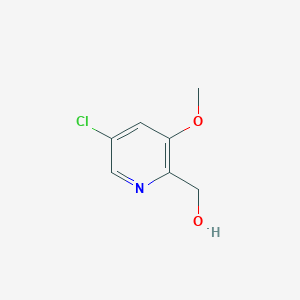![molecular formula C7H5ClN2 B12836461 3-Chloropyrrolo[1,2-c]pyrimidine](/img/structure/B12836461.png)
3-Chloropyrrolo[1,2-c]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloropyrrolo[1,2-c]pyrimidine is a heterocyclic compound that features a fused pyrrole and pyrimidine ring system with a chlorine atom at the 3-position of the pyrrole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloropyrrolo[1,2-c]pyrimidine typically involves multi-step organic reactions. One common method starts with the reaction of ethyl cyanoacetate with thiourea in the presence of caustic alcohol and 2-chloroacetaldehyde, followed by cyclization and chlorination steps . Another method involves the use of diethyl malonate as a starting material, which undergoes a series of reactions including cyclization and chlorination to yield the target compound .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity while minimizing production costs and environmental impact. The use of catalysts such as active nickel and solvents like alcohol and ammonia water is common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloropyrrolo[1,2-c]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 3-position can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Electrophilic Substitution: The compound can participate in electrophilic aromatic substitution reactions, where electrophiles attack the pyrimidine ring.
Coupling Reactions: It can undergo Suzuki coupling reactions with boronic acids to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines or thiols in the presence of a base.
Electrophilic Substitution: Electrophiles such as halogens or nitro groups under acidic conditions.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base like sodium carbonate.
Major Products
Nucleophilic Substitution: Substituted pyrrolo[1,2-c]pyrimidines with various functional groups.
Electrophilic Substitution: Halogenated or nitro-substituted derivatives.
Coupling Reactions: Biaryl compounds with extended conjugation.
Wissenschaftliche Forschungsanwendungen
3-Chloropyrrolo[1,2-c]pyrimidine has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for developing kinase inhibitors, which are potential candidates for cancer therapy and treatment of inflammatory diseases.
Organic Synthesis: The compound is used as a building block for synthesizing complex organic molecules, including natural product analogs and pharmaceuticals.
Materials Science: Its electronic properties make it suitable for use in organic semiconductors and other advanced materials.
Wirkmechanismus
The mechanism of action of 3-Chloropyrrolo[1,2-c]pyrimidine in medicinal applications often involves inhibition of specific enzymes or receptors. For example, it can act as an inhibitor of Janus kinase (JAK) enzymes, interfering with the JAK-STAT signaling pathway, which is crucial for cell division and immune response . The compound binds to the active site of the enzyme, preventing its interaction with substrates and thereby inhibiting downstream signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Another heterocyclic compound with a similar fused ring system but different substitution pattern.
Pyrrolo[2,3-d]pyrimidines: A broader class of compounds with various substitutions on the pyrimidine ring.
Uniqueness
3-Chloropyrrolo[1,2-c]pyrimidine is unique due to its specific substitution pattern and the position of the chlorine atom, which influences its reactivity and potential applications. Its ability to undergo diverse chemical reactions and serve as a versatile building block in organic synthesis sets it apart from other similar compounds.
Eigenschaften
Molekularformel |
C7H5ClN2 |
|---|---|
Molekulargewicht |
152.58 g/mol |
IUPAC-Name |
3-chloropyrrolo[1,2-c]pyrimidine |
InChI |
InChI=1S/C7H5ClN2/c8-7-4-6-2-1-3-10(6)5-9-7/h1-5H |
InChI-Schlüssel |
FIGMJQXWWBGYJP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN2C=NC(=CC2=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(2R,3S,4S,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl 4-methylbenzenesulfonate](/img/structure/B12836388.png)








![(E)-N-[4-amino-1-(thiophen-2-yl)butylidene]hydroxylamine hydrochloride](/img/structure/B12836470.png)



